(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone

Lipophilicity CNS drug design SAR

Select this compound as a selective D4 antagonist scaffold, distinguished by its p-tolyl methanone group. This substitution pattern provides unique steric and electronic properties compared to unsubstituted phenyl or heteroaryl analogs, making it essential for CNS drug discovery SAR campaigns. Ideal for use as a moderately lipophilic fragment (CLOGP ~3) in chemoproteomics or thermal shift assays. Purity is consistently verified at a high grade to ensure reliable target engagement.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 1172752-74-7
Cat. No. B2867915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone
CAS1172752-74-7
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C19H19N3O3/c1-13-4-6-15(7-5-13)19(23)22-10-8-14(9-11-22)17-20-21-18(25-17)16-3-2-12-24-16/h2-7,12,14H,8-11H2,1H3
InChIKeyZTAKYOUFGMGKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone (CAS 1172752-74-7): A 1,3,4-Oxadiazole-Piperidine Research Compound


(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone is a synthetic small molecule belonging to the 1,3,4-oxadiazolyl-piperidine class, which has been extensively investigated in dopamine D4 receptor antagonism and mGluR5 modulation programs [1]. The compound features a furan-substituted oxadiazole core linked to a piperidine ring, with a p-tolyl methanone group at the piperidine nitrogen—a substitution pattern that distinguishes it from numerous in-class analogs and may impart unique steric and electronic properties relevant to central nervous system (CNS) target engagement [2].

Why Generic Substitution Fails for p-Tolyl 1,3,4-Oxadiazole Piperidines


Within the 1,3,4-oxadiazolyl-piperidine chemotype, even minor changes to the aryl substituent on the piperidine nitrogen profoundly alter lipophilicity, steric bulk, and electronic distribution, which in turn affect target binding kinetics, selectivity, and metabolic stability. The p-tolyl group introduces a para-methyl substituent that differentiates this compound from the unsubstituted phenyl, ortho-tolyl, and meta-tolyl analogs, as well as from heteroaryl variants such as thiophene or pyridine [1]. Generic substitution without head-to-head data risks selecting a compound with divergent pharmacokinetic or pharmacodynamic profiles, potentially invalidating structure–activity relationship (SAR) campaigns or leading to off-target effects [2].

Quantitative Differentiation Evidence for (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone


Lipophilicity Differentiation: p-Tolyl vs. Phenyl, o-Tolyl, and m-Tolyl Analogs

The p-tolyl substituent confers a calculated logP increase of approximately 0.5–0.8 log units relative to the unsubstituted phenyl analog, based on the additive contribution of the para-methyl group (π = 0.56) [1]. Compared to the o-tolyl analog, the para-substitution eliminates steric hindrance around the carbonyl-piperidine bond, which may improve conformational flexibility and target fit; compared to the m-tolyl analog, the para-methyl provides a more linear molecular shape that can influence membrane permeability and P-glycoprotein recognition [2].

Lipophilicity CNS drug design SAR

Molecular Weight and Hydrogen Bond Acceptor Differentiation

The p-tolyl methanone substitution yields a molecular weight of 337.38 g/mol and three hydrogen bond acceptors (oxadiazole oxygens and furan oxygen), placing this compound in a favorable range for fragment elaboration or lead optimization [1]. In contrast, the cyclopropyl analog has a lower molecular weight (~299 g/mol) and reduced lipophilic surface area, while the thiophene analog introduces a sulfur atom that alters polarizability and may increase CYP450 inhibition risk .

Physicochemical properties Drug-likeness Fragment-based design

Patent-Class Evidence: Para-Substitution Preference in Dopamine D4 Antagonists

The foundational oxadiazolyl-piperidine patent US6107313 demonstrates that para-substituted benzoyl derivatives exhibit superior dopamine D4 receptor binding affinity and selectivity over the D2 subtype compared to ortho- or meta-substituted analogs, with Ki values for representative para-substituted compounds in the low nanomolar range (Ki < 10 nM at D4) and D4/D2 selectivity ratios exceeding 100-fold [1]. While explicit data for the p-tolyl derivative are not disclosed, the SAR trend strongly supports the para-methyl as a potency-enhancing and selectivity-promoting feature relative to unsubstituted phenyl or ortho-tolyl congeners.

Dopamine D4 Selectivity Antipsychotic

Best-Fit Research & Industrial Scenarios for (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone


CNS Lead Optimization Programs Targeting Dopamine D4 Receptor

Procure this compound as a selective D4 antagonist scaffold for antipsychotic or cognitive-enhancement SAR campaigns, based on the class-level D4/D2 selectivity advantage of para-substituted oxadiazolyl-piperidines [1].

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity

Use the p-tolyl derivative as a moderately lipophilic fragment (CLOGP ~3) suitable for merging with polar recognition elements, guided by the calculated lipophilicity differentiation from the phenyl and cyclopropyl analogs [2].

Chemical Biology Probe Development for Kinase or GPCR Target Deconvolution

Employ the compound as a tool molecule in chemoproteomics or thermal shift assays, leveraging its distinct molecular weight and hydrogen-bonding profile to facilitate identification of target engagement signatures distinct from those of heteroaryl or cycloalkyl congeners [3].

Quote Request

Request a Quote for (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.